molecular formula C20H21N3O2 B4420330 N-[4-(1H-imidazol-1-ylmethyl)phenyl]-3-(4-methoxyphenyl)propanamide

N-[4-(1H-imidazol-1-ylmethyl)phenyl]-3-(4-methoxyphenyl)propanamide

Cat. No.: B4420330
M. Wt: 335.4 g/mol
InChI Key: BKLUDYYUEFQGJM-UHFFFAOYSA-N
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Description

N-[4-(1H-imidazol-1-ylmethyl)phenyl]-3-(4-methoxyphenyl)propanamide is a compound that features an imidazole ring and a methoxyphenyl group. Imidazole-containing compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents .

Properties

IUPAC Name

N-[4-(imidazol-1-ylmethyl)phenyl]-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-25-19-9-4-16(5-10-19)6-11-20(24)22-18-7-2-17(3-8-18)14-23-13-12-21-15-23/h2-5,7-10,12-13,15H,6,11,14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKLUDYYUEFQGJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)CN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

44.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199650
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing N-[4-(1H-imidazol-1-ylmethyl)phenyl]-3-(4-methoxyphenyl)propanamide involves the Claisen–Schmidt condensation reaction. This reaction typically uses 4-(1H-imidazol-1-yl)benzaldehyde and 4′-methylacetophenone as starting materials. The reaction is carried out in the presence of aqueous sodium hydroxide in methanol, yielding the desired compound in good yield and purity after recrystallization from hot methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1H-imidazol-1-ylmethyl)phenyl]-3-(4-methoxyphenyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imidazole N-oxides, while reduction could produce different amine derivatives.

Scientific Research Applications

N-[4-(1H-imidazol-1-ylmethyl)phenyl]-3-(4-methoxyphenyl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(1H-imidazol-1-ylmethyl)phenyl]-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. This interaction can disrupt various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(1H-imidazol-1-ylmethyl)phenyl]-3-(4-methoxyphenyl)propanamide is unique due to its specific combination of an imidazole ring and a methoxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[4-(1H-imidazol-1-ylmethyl)phenyl]-3-(4-methoxyphenyl)propanamide
Reactant of Route 2
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N-[4-(1H-imidazol-1-ylmethyl)phenyl]-3-(4-methoxyphenyl)propanamide

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